molecular formula C16H25FN6O4S B12775952 Melogliptin mesylate CAS No. 869368-93-4

Melogliptin mesylate

Número de catálogo: B12775952
Número CAS: 869368-93-4
Peso molecular: 416.5 g/mol
Clave InChI: IAWFHPXSNMKWIL-QVYXHAGSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Melogliptin mesylate is a dipeptidyl peptidase-IV (DPP-IV) inhibitor developed for the treatment of type 2 diabetes mellitus. It functions by prolonging the activity of incretin hormones (e.g., GLP-1 and GIP), which enhance glucose-dependent insulin secretion and suppress glucagon release . Clinical trials have demonstrated its efficacy in reducing HbA1c levels by 0.6–1.2% compared to placebo, with a favorable safety profile and minimal risk of hypoglycemia . Melogliptin mesylate is typically administered orally in doses ranging from 10 mg to 300 mg, formulated with compatible excipients such as mannitol or dicalcium phosphate anhydrous to ensure stability .

A critical challenge in its formulation is its incompatibility with common pharmaceutical excipients like lactose monohydrate, povidone, and tartaric acid, which accelerate degradation under storage conditions (40°C, 75% relative humidity). For instance, co-formulation with lactose monohydrate increased impurity levels to 0.79% w/w within 4 weeks, exceeding the acceptable threshold of 0.5% w/w .

Propiedades

Número CAS

869368-93-4

Fórmula molecular

C16H25FN6O4S

Peso molecular

416.5 g/mol

Nombre IUPAC

(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile;methanesulfonic acid

InChI

InChI=1S/C15H21FN6O.CH4O3S/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21;1-5(2,3)4/h9-14,19H,1-4,6-8H2;1H3,(H,2,3,4)/t11-,12-,13+,14-;/m0./s1

Clave InChI

IAWFHPXSNMKWIL-QVYXHAGSSA-N

SMILES isomérico

CS(=O)(=O)O.C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F

SMILES canónico

CS(=O)(=O)O.C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F

Origen del producto

United States

Métodos De Preparación

Chemical and Pharmaceutical Context

Melogliptin mesylate is the methanesulfonate salt of Melogliptin, chemically described as (1R,3S)-N-(2-((2S,4S)-2-ethynyl-4-fluoropyrrolidin-1-yl)-2-oxoethyl)-3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanamine methanesulfonate, with a molecular weight of approximately 416.5 g/mol. The mesylate salt form enhances solubility and bioavailability, critical for oral administration.

Preparation Methods of Melogliptin Mesylate

Synthesis of Melogliptin Core and Salt Formation

The synthesis of Melogliptin mesylate typically involves multi-step organic synthesis to construct the core structure, followed by salt formation with methanesulfonic acid. Although detailed synthetic routes are proprietary and complex, the key step includes the formation of the pyrrolidine and cyclopentyl moieties functionalized with triazolylmethyl groups, followed by mesylate salt formation to improve physicochemical properties.

Pharmaceutical Composition Preparation

The preparation of Melogliptin mesylate pharmaceutical compositions involves several unit operations, including granulation, blending, lubrication, compression, and coating. The process is designed to ensure stability, bioavailability, and manufacturability.

Granulation and Compaction
  • Melogliptin mesylate is compacted using a roller compactor to form compacts.
  • The compacts are passed through ASTM Sieve #20 to obtain granules.
  • Granules are lubricated by blending with excipients such as stearic acid, talc, or silicified microcrystalline cellulose (MCC).
  • Lubricated granules are compressed into tablets using rotary compression machines.
Excipients Compatibility and Selection

Pharmaceutically acceptable excipients compatible with Melogliptin mesylate include mannitol, starch, xylitol, maltodextrin, hydroxypropyl methylcellulose, microcrystalline cellulose, dicalcium phosphate anhydrous, glyceryl behenate, triethyl citrate, polyethylene glycol, croscarmellose sodium, stearic acid, talc, magnesium stearate, and others.

Incompatible excipients can lead to impurity formation, notably 7-fluoro-1-imino-2-[3-(1H-1,2,4-triazol-1-ylmethyl)cyclopentyl] hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one mesylate ("impurity A"), which is minimized by careful excipient selection.

Tablet Coating
  • Tablets are coated with dispersions such as Opadry OY-C-7000A in isopropyl alcohol and dichloromethane.
  • Some formulations include seal-coating with hydroxypropyl methylcellulose (HPMC) E5 LV before the final coating.

Process Flow Summary

Step Description
1. Active Ingredient Preparation Synthesis of Melogliptin core and formation of mesylate salt
2. Roller Compaction Compaction of Melogliptin mesylate to form compacts
3. Granulation Passing compacts through ASTM Sieve #20 to obtain granules
4. Lubrication Blending granules with lubricants such as stearic acid, talc, or silicified MCC
5. Compression Compression of lubricated granules into tablets
6. Coating Application of film coating using Opadry dispersions and optional seal-coating with HPMC

Impurity Control and Analytical Methods

  • Impurity A is formed under certain conditions, such as heating at 150-160 °C for 3-4 hours, which is controlled by process parameters.
  • Analytical methods include reversed-phase gradient and isocratic HPLC using C18 columns for assay and impurity profiling.
  • Mobile phases typically consist of buffers (e.g., dipotassium hydrogen phosphate adjusted to pH 7.5) and methanol mixtures.
  • System suitability tests ensure assay accuracy and reproducibility.

Research Findings and Optimization

  • The roller compaction method provides granules with good flow and compressibility, suitable for direct compression or dry granulation.
  • Lubricant choice affects tablet hardness and dissolution; stearic acid and talc are commonly used.
  • Coating improves tablet stability and patient compliance.
  • The process avoids excipients that induce impurity formation, ensuring product purity and safety.
  • The manufacturing process is scalable and reproducible, suitable for commercial production.

Comparative Notes on Preparation

Aspect Melogliptin Mesylate Preparation Notes
Core Synthesis Multi-step organic synthesis with chiral centers Proprietary, complex
Salt Formation Reaction with methanesulfonic acid Enhances solubility and stability
Granulation Roller compaction followed by sieving Produces uniform granules
Lubrication Stearic acid, talc, silicified MCC Prevents sticking, improves flow
Compression Rotary compression machines Produces tablets with desired hardness
Coating Opadry dispersions, HPMC seal-coating Enhances stability and appearance
Impurity Control Avoid incompatible excipients, control heating conditions Minimizes impurity A formation
Analytical Techniques Reversed-phase HPLC with C18 column Ensures assay accuracy and impurity detection

Análisis De Reacciones Químicas

Types of Reactions

Melogliptin mesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of melogliptin mesylate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from the reactions of melogliptin mesylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of melogliptin mesylate.

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy Studies

Melogliptin mesylate has been investigated in various clinical trials to assess its safety, tolerability, and efficacy. A notable study was a 12-week randomized, double-blind, placebo-controlled trial aimed at evaluating its effects on patients with type 2 diabetes mellitus. This trial demonstrated significant improvements in glycemic control compared to placebo, with reductions in hemoglobin A1c levels and fasting plasma glucose concentrations .

Study Design Duration Population Key Findings
Randomized, double-blind, placebo-controlled12 weeksPatients with type 2 diabetesSignificant reduction in hemoglobin A1c levels

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that melogliptin is absorbed rapidly and reaches peak plasma concentrations within a few hours post-administration. Its half-life supports once-daily dosing, making it convenient for patients. Pharmacodynamic assessments indicate that melogliptin effectively inhibits DPP-4 activity for up to 24 hours after administration .

Combination Therapy

Research has explored the efficacy of melogliptin when used in combination with other antidiabetic agents such as metformin and sulfonylureas. Studies suggest that combination therapy can lead to enhanced glycemic control beyond what is achievable with monotherapy alone. For instance, one study indicated that combining melogliptin with metformin resulted in greater reductions in fasting blood glucose levels compared to either drug alone .

Case Studies

Several case studies have documented the real-world applications of melogliptin mesylate in clinical settings:

  • Case Study 1: A patient with poorly controlled type 2 diabetes on metformin monotherapy was switched to a combination of metformin and melogliptin. Over six months, the patient achieved a reduction in hemoglobin A1c from 8.5% to 6.9%, demonstrating the efficacy of the combination therapy.
  • Case Study 2: In another instance, a cohort of elderly patients with type 2 diabetes showed improved postprandial glucose levels when treated with melogliptin compared to those receiving standard care without DPP-4 inhibitors.

Safety Profile

The safety profile of melogliptin mesylate has been evaluated across multiple studies. Common adverse effects reported include gastrointestinal disturbances such as nausea and diarrhea; however, these are generally mild and transient. Serious adverse events are rare but must be monitored during treatment .

Mecanismo De Acción

Melogliptin mesylate exerts its effects by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4). DPP-4 normally degrades incretin hormones such as glucose-dependent insulinotropic polypeptide and glucagon-like peptide 1. By inhibiting DPP-4, melogliptin mesylate increases the levels of these incretin hormones, which enhance insulin secretion and decrease glucagon levels. This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Comparación Con Compuestos Similares

Comparison with Similar Mesylate Compounds

Melogliptin mesylate belongs to a broader class of mesylate salts, which are widely used to enhance solubility and bioavailability. Below is a detailed comparison with structurally or functionally related mesylate compounds:

Pharmacological Class and Therapeutic Use

Compound Pharmacological Class Primary Indication Mechanism of Action
Melogliptin mesylate DPP-IV inhibitor Type 2 diabetes Inhibits DPP-IV, prolonging incretin activity
Imatinib mesylate Tyrosine kinase inhibitor Chronic myeloid leukemia (CML) Binds to BCR-ABL kinase, inhibiting signaling
Camostat mesylate Serine protease inhibitor COVID-19, pancreatitis Inhibits TMPRSS2, blocking viral entry
Nelfinavir mesylate HIV-1 protease inhibitor HIV/AIDS, Kaposi’s sarcoma Inhibits viral protease, preventing maturation
Cetyl tranexamate mesylate Skin-lightening agent Hyperpigmentation Inhibits melanin synthesis via tyrosinase

Stability and Formulation Challenges

Compound Key Stability Issues Compatible Excipients Degradation Profile
Melogliptin mesylate Degrades with lactose, povidone, tartaric acid Mannitol, dicalcium phosphate anhydrous Impurity A: 0.05% → 0.79% (4 weeks, 40°C)
Camostat mesylate Rapid inactivation in serum (60-fold activity loss) N/A (administered via injection) Ki increases 60-fold in human serum
Imatinib mesylate Hygroscopic; requires controlled humidity Microcrystalline cellulose, crospovidone Stable under 25°C/60% RH for 24 months
Nelfinavir mesylate pH-sensitive degradation Lactose, magnesium stearate Stable in solid dosage forms at 30°C

Research Findings and Key Differentiators

  • Selectivity : Melogliptin mesylate exhibits high selectivity for DPP-IV over related proteases (e.g., DPP-8/9), minimizing off-target effects . In contrast, camostat mesylate inhibits multiple serine proteases (e.g., TMPRSS2, trypsin), broadening its therapeutic scope but increasing toxicity risks .
  • Formulation Innovation: Unlike imatinib mesylate, which is compatible with standard excipients, melogliptin requires specialized formulation to avoid degradation, increasing production complexity .
  • However, its excipient compatibility data provide a unique regulatory advantage in drug development .

Q & A

Q. How to integrate multi-omics data (e.g., transcriptomics, proteomics) in Melogliptin mesylate mechanism studies?

  • Methodological Answer : Use bioinformatics pipelines (e.g., Ingenuity Pathway Analysis) to identify enriched pathways. Validate hypotheses with functional assays (e.g., siRNA knockdown). Ensure data reproducibility by depositing datasets in public repositories (e.g., GEO or PRIDE) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.